molecular formula C28H29IN4O6 B297563 2-(2-{3-iodo-4-[2-(mesitylamino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide

2-(2-{3-iodo-4-[2-(mesitylamino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide

カタログ番号 B297563
分子量: 644.5 g/mol
InChIキー: BMQJIGRGBTXYSF-AMVVHIIESA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(2-{3-iodo-4-[2-(mesitylamino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide, also known as Compound A, is an organic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound has been synthesized through a multi-step process, and its mechanism of action and physiological effects have been extensively studied.

作用機序

The mechanism of action of 2-(2-{3-iodo-4-[2-(mesitylamino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide A is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is necessary for cell division. This inhibition leads to the arrest of cell division and ultimately cell death. Additionally, 2-(2-{3-iodo-4-[2-(mesitylamino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide A has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
2-(2-{3-iodo-4-[2-(mesitylamino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide A has been shown to exhibit potent cytotoxic activity against a variety of cancer cell lines, with IC50 values ranging from 0.2 to 4.5 μM. Additionally, it has been shown to exhibit anti-inflammatory and analgesic activity in animal models. However, the exact biochemical and physiological effects of 2-(2-{3-iodo-4-[2-(mesitylamino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide A are still being studied.

実験室実験の利点と制限

One advantage of using 2-(2-{3-iodo-4-[2-(mesitylamino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide A in lab experiments is its potent cytotoxic activity against a variety of cancer cell lines. Additionally, it has been shown to exhibit anti-inflammatory and analgesic activity, making it a potential candidate for the treatment of inflammatory diseases. However, one limitation of using 2-(2-{3-iodo-4-[2-(mesitylamino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide A in lab experiments is its relatively low yield, which can make it difficult to obtain large quantities of the compound for use in experiments.

将来の方向性

There are several future directions for research on 2-(2-{3-iodo-4-[2-(mesitylamino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide A. One direction is to further investigate its mechanism of action and the biochemical and physiological effects of the compound. Additionally, studies could be conducted to determine the optimal dosage and administration of 2-(2-{3-iodo-4-[2-(mesitylamino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide A for the treatment of cancer and inflammatory diseases. Furthermore, research could be conducted to develop more efficient methods for synthesizing 2-(2-{3-iodo-4-[2-(mesitylamino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide A, which could increase its availability for use in experiments. Finally, studies could be conducted to investigate the potential use of 2-(2-{3-iodo-4-[2-(mesitylamino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide A in combination with other drugs for the treatment of cancer and inflammatory diseases.

合成法

The synthesis of 2-(2-{3-iodo-4-[2-(mesitylamino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide A involves a multi-step process that begins with the synthesis of 3-iodo-4-(2-mesitylamino-2-oxoethoxy)-5-methoxybenzaldehyde. This intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazone. The hydrazone is then reacted with 2-methoxyphenyl isocyanate to form 2-(2-{3-iodo-4-[2-(mesitylamino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide A. The overall yield of this synthesis is approximately 30%.

科学的研究の応用

2-(2-{3-iodo-4-[2-(mesitylamino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide A has been studied extensively for its potential applications in the field of medicine. It has been shown to exhibit potent cytotoxic activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, 2-(2-{3-iodo-4-[2-(mesitylamino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide A has been shown to exhibit anti-inflammatory and analgesic activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

特性

製品名

2-(2-{3-iodo-4-[2-(mesitylamino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide

分子式

C28H29IN4O6

分子量

644.5 g/mol

IUPAC名

N//'-[(E)-[3-iodo-5-methoxy-4-[2-oxo-2-(2,4,6-trimethylanilino)ethoxy]phenyl]methylideneamino]-N-(2-methoxyphenyl)oxamide

InChI

InChI=1S/C28H29IN4O6/c1-16-10-17(2)25(18(3)11-16)32-24(34)15-39-26-20(29)12-19(13-23(26)38-5)14-30-33-28(36)27(35)31-21-8-6-7-9-22(21)37-4/h6-14H,15H2,1-5H3,(H,31,35)(H,32,34)(H,33,36)/b30-14+

InChIキー

BMQJIGRGBTXYSF-AMVVHIIESA-N

異性体SMILES

CC1=CC(=C(C(=C1)C)NC(=O)COC2=C(C=C(C=C2I)/C=N/NC(=O)C(=O)NC3=CC=CC=C3OC)OC)C

SMILES

CC1=CC(=C(C(=C1)C)NC(=O)COC2=C(C=C(C=C2I)C=NNC(=O)C(=O)NC3=CC=CC=C3OC)OC)C

正規SMILES

CC1=CC(=C(C(=C1)C)NC(=O)COC2=C(C=C(C=C2I)C=NNC(=O)C(=O)NC3=CC=CC=C3OC)OC)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。